molecular formula C13H14F3NO4 B2710854 N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 1914266-80-0

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2710854
CAS No.: 1914266-80-0
M. Wt: 305.253
InChI Key: VGFINFNLJODREY-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a sophisticated chemical compound designed for research applications, featuring a molecular structure comprising a benzamide core substituted with a trifluoromethoxy moiety at the para position and a 3-hydroxyoxolan-3-yl methyl group attached to the nitrogen atom. This molecular architecture combines elements seen in various biologically active compounds, including the trifluoromethyl group which is prevalent in pharmaceutical research for its electron-withdrawing properties and potential to enhance metabolic stability . The hydroxyoxolane (tetrahydrofuran) component contributes to the compound's polarity and may influence its solubility characteristics and interaction with biological targets, similar to sugar-like moieties observed in nucleoside derivatives . Researchers can explore this compound's potential as a building block in medicinal chemistry, particularly for investigating structure-activity relationships in drug discovery programs targeting various disease pathways. The presence of the trifluoromethoxy group suggests potential applications in developing enzyme inhibitors or receptor modulators, analogous to compounds investigated for kinase inhibition and estrogen receptor binding in cancer research . The benzamide scaffold is known to appear in compounds with diverse biological activities, including those investigated for anticancer properties and hormonal pathway modulation . This reagent is provided exclusively for research purposes in laboratory settings, allowing scientists to investigate its physicochemical properties, potential biological activities, and mechanism of action in various experimental models. Researchers should handle this material according to appropriate laboratory safety protocols, and all experimental work should be conducted by qualified professionals in controlled research environments. For detailed specifications, structural characterization data, and handling information, please consult the product documentation and certificate of analysis.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)21-10-3-1-9(2-4-10)11(18)17-7-12(19)5-6-20-8-12/h1-4,19H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFINFNLJODREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol or by using a tetrahydrofuran precursor.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents under controlled conditions to ensure selective substitution.

    Coupling with benzamide: The final step involves coupling the intermediate with benzamide using standard amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amide group can produce an amine.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability. The benzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent-Driven Structural Comparisons

Key structural analogs and their distinguishing features:

Compound Name Amide Nitrogen Substituent Core Structure Key Functional Groups Potential Applications
Target Compound (3-Hydroxyoxolan-3-yl)methyl 4-(Trifluoromethoxy)benzamide Trifluoromethoxy, hydroxylated oxolane Hypothetical: Agrochemicals
N-(2-Hydroxyethyl)-4-(trifluoromethoxy)benzamide () 2-Hydroxyethyl 4-(Trifluoromethoxy)benzamide Trifluoromethoxy, hydroxyethyl Kinase inhibition
Flutolanil () 3-(1-Methylethoxy)phenyl 2-(Trifluoromethyl)benzamide Trifluoromethyl, isopropoxy Fungicide
4-Methoxy-N-(3-methylphenyl)benzamide () 3-Methylphenyl 4-Methoxybenzamide Methoxy, methylphenyl Unknown
4-Chloro-N-[[4-(trifluoromethoxy)phenyl] methyl]benzamide () [4-(Trifluoromethoxy)phenyl]methyl 4-Chlorobenzamide Chloro, trifluoromethoxy Not specified

Key Observations :

  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (in the target compound and ) offers greater electronegativity and resistance to oxidative metabolism compared to methoxy (), enhancing bioactivity duration .
  • Substituent Effects : The hydroxylated oxolane in the target compound may improve solubility relative to flutolanil’s bulky isopropoxy group, which prioritizes lipid membrane penetration for fungicidal activity .

Stability Considerations :

  • The target compound’s hydroxylated oxolane may confer sensitivity to acidic or oxidative conditions, whereas flutolanil’s isopropoxy group enhances stability under environmental stress .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a hydroxylated oxolane ring, contributing to its chemical reactivity and biological interactions. The IUPAC name is N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide, with the following structural formula:

C12H14F3NO4S\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}\text{O}_4\text{S}

This structure is critical for its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, while the sulfonamide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. In vitro studies have shown that structurally similar compounds can effectively inhibit kinase activity, which is crucial for cancer cell proliferation .

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections .

Research Findings

Study Findings
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
Cancer Cell Growth InhibitionDose-dependent inhibition in breast cancer cell lines
Enzyme InhibitionPotential as a kinase inhibitor; reduced activity in cancer-related pathways

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